6-Acetylmorphine-D3

Übersicht

Beschreibung

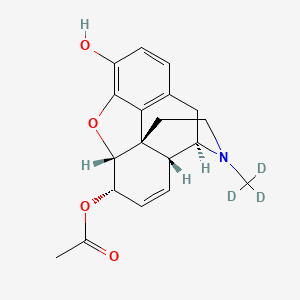

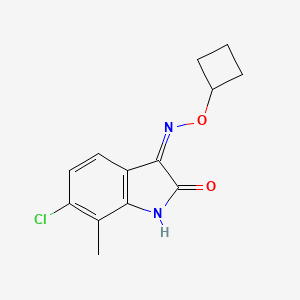

6-Acetylmorphine-D3, also known as 6-monoacetylmorphine-D3, is a deuterium-labeled derivative of 6-acetylmorphine. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of 6-acetylmorphine levels in various biological samples. It is a stable-labeled internal standard suitable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) testing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Acetylmorphine-D3 can be synthesized from morphine through a selective acetylation process. The synthesis involves the use of glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97-99 percent) to effectively acetylate the morphine at the 6th position, creating this compound . The reaction conditions typically involve:

Reactants: Morphine, glacial acetic acid, organic base (e.g., pyridine)

Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen)

Purification: Chromatographic techniques to isolate the desired product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: High-purity morphine and glacial acetic acid

Catalysts: Organic bases such as pyridine

Reaction Vessels: Large-scale reactors with temperature and atmosphere control

Purification: Industrial-scale chromatography and crystallization techniques

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetylmorphine-D3 undergoes various chemical reactions, including:

Hydrolysis: Conversion to morphine under acidic or basic conditions

Oxidation: Formation of oxidized derivatives using oxidizing agents

Reduction: Reduction of the acetyl group to form deacetylated products

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Hydrolysis: Morphine

Oxidation: Oxidized morphine derivatives

Reduction: Deacetylated morphine derivatives

Wissenschaftliche Forschungsanwendungen

6-Acetylmorphine-D3 is widely used in scientific research, particularly in:

Forensic Analysis: Quantification of 6-acetylmorphine in biological samples to confirm heroin use.

Clinical Toxicology: Monitoring of opioid levels in patients undergoing pain management or addiction treatment.

Urine Drug Testing: Detection of heroin metabolites in urine samples.

Pharmacokinetic Studies: Understanding the metabolism and excretion of heroin and its metabolites.

Wirkmechanismus

6-Acetylmorphine-D3 itself does not exert pharmacological effects but serves as an internal standard. its non-deuterated counterpart, 6-acetylmorphine, acts as an active metabolite of heroin. It binds to μ-opioid receptors in the brain, leading to analgesic and euphoric effects. The acetyl group at the 6th position enhances its lipophilicity, allowing it to cross the blood-brain barrier more efficiently than morphine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Acetylmorphine: The non-deuterated form, an active metabolite of heroin.

Morphine: The parent compound, widely used as an analgesic.

3-Monoacetylmorphine: Another metabolite of heroin, less active than 6-acetylmorphine.

Heroin (Diacetylmorphine): The prodrug that is metabolized into 6-acetylmorphine and morphine.

Uniqueness

6-Acetylmorphine-D3 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass shift, allowing for precise quantification of 6-acetylmorphine in complex biological matrices .

Eigenschaften

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-VALGNVEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016161 | |

| Record name | 6-Acetylmorphine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-25-8 | |

| Record name | 6-Acetylmorphine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-acetylmorphine-D3 used as an internal standard in opiate analysis?

A1: this compound is chemically similar to 6-MAM but possesses a slightly different mass due to the presence of deuterium atoms. This difference allows for its differentiation during mass spectrometry analysis. By adding a known amount of this compound to a sample, researchers can account for variations during sample preparation and analysis, leading to more accurate quantification of 6-MAM and other opiates. [, , , ]

Q2: What analytical methods benefit from using this compound as an internal standard?

A2: The research papers highlight the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-MS) []. Both techniques are commonly employed for analyzing opiates in biological matrices like blood, urine, and hair.

Q3: Can you elaborate on the importance of accurate quantification of 6-MAM in biological samples?

A3: 6-MAM is a unique and short-lived metabolite of heroin, making its presence in biological samples a crucial indicator of heroin use [, , ]. Accurate quantification of 6-MAM is vital in forensic toxicology, clinical diagnostics, and research settings to confirm heroin consumption, estimate time since drug intake, and potentially assess dosage.

Q4: The research mentions a lack of correlation between administered heroin dose and opiate concentrations in hair. How does this relate to this compound?

A4: While not directly related to this compound, this finding from a hair analysis study [] highlights the complex factors influencing drug incorporation into hair. This reinforces the importance of using reliable analytical methods with internal standards like this compound for accurate opiate quantification, even in challenging matrices like hair, where drug concentrations might not directly correlate with dosage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)

![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B3182778.png)